molecular formula C6H3F3OS B2548908 2-(Trifluoromethyl)thiophene-3-carbaldehyde CAS No. 1858307-38-6

2-(Trifluoromethyl)thiophene-3-carbaldehyde

Cat. No.: B2548908
CAS No.: 1858307-38-6
M. Wt: 180.14
InChI Key: HBXBBNQXOXCJOD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H3F3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the thiophene ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-iodothiophene with antimony trifluoride (SbF3) in nitromethane .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)thiophene-3-carbaldehyde exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2-Fluorothiophene: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

    Thiophene-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)benzaldehyde: Contains a benzene ring instead of a thiophene ring.

Uniqueness: 2-(Trifluoromethyl)thiophene-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications .

Biological Activity

2-(Trifluoromethyl)thiophene-3-carbaldehyde is an organic compound characterized by a trifluoromethyl group attached to a thiophene ring, with an aldehyde functional group at the 3-position. Its molecular formula is C₆H₃F₃OS, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

The biological activity of this compound is primarily attributed to its electrophilic nature , which allows it to interact with various biological molecules. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For instance, structural analogs have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to its unique structural features.

Anti-inflammatory Activity

Thiophene derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. In particular, studies have demonstrated that thiophene-based compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. The presence of the trifluoromethyl group in this compound may enhance its anti-inflammatory potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AntifungalSignificant antifungal activity
Anti-inflammatoryInhibits COX/LOX enzymes; reduces cytokines

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of thiophene derivatives, compounds structurally related to this compound were found to inhibit the expression of inflammatory markers in vitro. The study reported a reduction in TNF-α levels upon treatment with these compounds at concentrations as low as 10 µM .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of thiophene derivatives on various cancer cell lines. The results indicated that compounds with a similar structure exhibited IC50 values ranging from 6 µM to over 30 µM against different tumor cell lines. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Thiophene derivative AHeLa6.0
Thiophene derivative BCaCo-229.2
This compoundTBDTBD

Properties

IUPAC Name

2-(trifluoromethyl)thiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXBBNQXOXCJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858307-38-6
Record name 2-(trifluoromethyl)thiophene-3-carbaldehyde
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